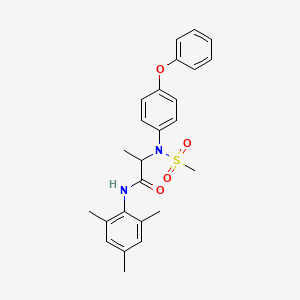![molecular formula C14H12O2 B4073260 [2-(2-propyn-1-yloxy)-1-naphthyl]methanol](/img/structure/B4073260.png)
[2-(2-propyn-1-yloxy)-1-naphthyl]methanol
Vue d'ensemble
Description
[2-(2-propyn-1-yloxy)-1-naphthyl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a naphthalene derivative that is widely used in the synthesis of organic compounds.
Mécanisme D'action
The mechanism of action of [2-(2-propyn-1-yloxy)-1-naphthyl]methanol is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the propynyl group. It can also act as a chiral auxiliary in asymmetric synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to exhibit moderate toxicity towards human cancer cells in vitro. It has also been shown to possess antiviral properties against herpes simplex virus type 1.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(2-propyn-1-yloxy)-1-naphthyl]methanol is a versatile building block in organic synthesis. It can be easily synthesized and purified, making it an ideal starting material for the synthesis of complex organic molecules. However, it is relatively expensive and has limited availability, which can be a limitation in some lab experiments.
Orientations Futures
There are several future directions for the research on [2-(2-propyn-1-yloxy)-1-naphthyl]methanol. One direction is to explore its potential as a chiral auxiliary in asymmetric synthesis. Another direction is to investigate its mechanism of action and its potential applications in drug discovery. Additionally, the development of new synthetic methods for this compound and its derivatives can expand its applications in various fields of research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a versatile building block in organic synthesis and has been extensively used in the synthesis of organic compounds. Further research is needed to explore its potential as a chiral auxiliary in asymmetric synthesis and its mechanism of action in drug discovery.
Applications De Recherche Scientifique
[2-(2-propyn-1-yloxy)-1-naphthyl]methanol has been extensively used in scientific research. It is widely used in the synthesis of organic compounds such as chiral ligands, pharmaceutical intermediates, and natural products. It has also been used as a building block in the synthesis of biologically active molecules such as anticancer agents and antiviral drugs.
Propriétés
IUPAC Name |
(2-prop-2-ynoxynaphthalen-1-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h1,3-8,15H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMHCYCEHFKFGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C2=CC=CC=C2C=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3-fluoro-4-methoxyphenyl)-N-isopropyl-N-(2-methoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4073179.png)

![N-(2-ethylphenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4073183.png)
![N-mesityl-4-[(phenylthio)methyl]benzamide](/img/structure/B4073193.png)
![4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-isopropylbenzenesulfonamide](/img/structure/B4073205.png)

![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-1,4-bis(phenylsulfonyl)piperazine](/img/structure/B4073221.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2,5-dimethoxy-phenyl)-benzenesulfonamide](/img/structure/B4073228.png)
![N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4073229.png)
![[4-(5-benzoyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-iodo-6-methoxyphenoxy]acetonitrile](/img/structure/B4073232.png)
![3-[(3,4-dimethylphenyl)amino]-1-ethyl-2,5-pyrrolidinedione](/img/structure/B4073259.png)
![2-{5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4073265.png)
![2-({3-[(4-tert-butylphenyl)sulfinyl]-2-hydroxypropyl}thio)-4,6-dimethylnicotinonitrile](/img/structure/B4073272.png)
